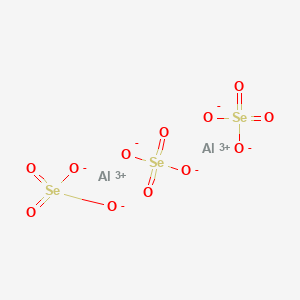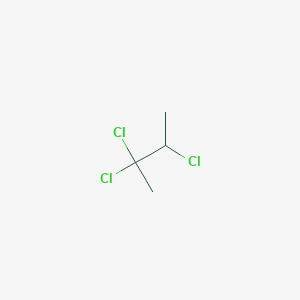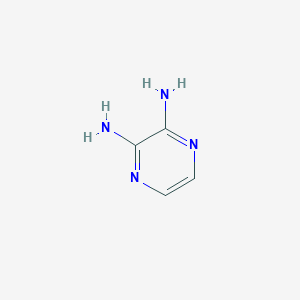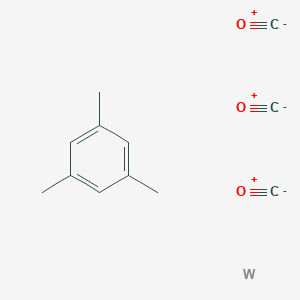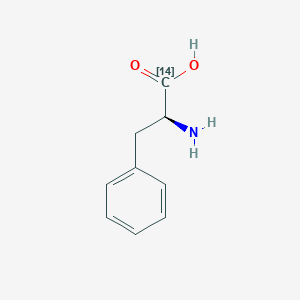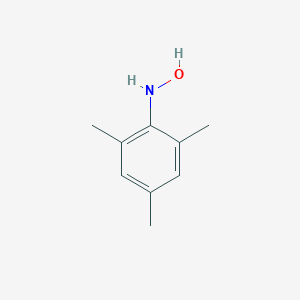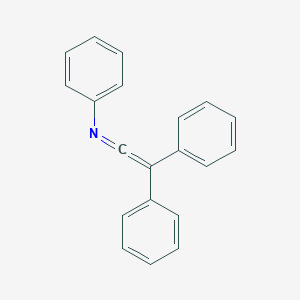
N,2,2-triphényléthénimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triphenylamine derivatives involves various chemical reactions aimed at introducing or modifying functional groups in the triphenylamine molecule. For example, a new triphenylamine-containing aromatic diamine was synthesized through the amination reaction between 4-aminotriphenylamine and 4-fluoronitrobenzene, followed by subsequent reduction (Cheng et al., 2005). Another approach involved the condensation of N,N-diphenyl-1,4-phenylenediamine with 4-fluorobenzonitrile, followed by alkaline hydrolysis of the intermediate dinitrile compound to synthesize a new triphenylamine-containing aromatic dicarboxylic acid (Liou & Hsiao, 2003).
Molecular Structure Analysis
The molecular structure of triphenylamine derivatives has been studied using various techniques, including gas-phase electron diffraction combined with ab initio calculations. These studies reveal that triphenylamine derivatives often possess a C3 symmetry in the gas phase at elevated temperatures, with specific geometric parameters defining their structure (Naumov et al., 2005).
Chemical Reactions and Properties
Triphenylamine derivatives undergo various chemical reactions that modify their structure and properties. For example, the electrochemical oxidation of amino-substituted triphenylamine derivatives has been explored, revealing solvent-dependent oxidation potentials and the stability of oxidized products (Chiu et al., 2005). These reactions are critical for understanding the reactivity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of triphenylamine derivatives, such as thermal stability, solubility, and mechanical properties, have been extensively studied. These compounds exhibit high thermal stability with glass transition temperatures and weight-loss temperatures indicating their suitability for high-temperature applications. They are also amorphous and exhibit good solubility in various organic solvents, allowing for easy processing into films and other materials (Liou et al., 2002).
Chemical Properties Analysis
The chemical properties of triphenylamine derivatives, such as their electrochemical behavior and reactivity towards various reagents, are of significant interest. Their electrochemical properties have been explored through cyclic voltammetry, showcasing their reversible oxidation processes and the stability of their oxidized forms. This insight is crucial for applications in electronic devices and materials science (Roquet et al., 2006).
Applications De Recherche Scientifique
Dispositifs organiques électroluminescents (OLED)
La N,2,2-triphényléthénimine et ses dérivés ont été utilisés dans le développement de dispositifs organiques électroluminescents (OLED) bleu foncé . Ces composés présentent des températures de transition vitreuse élevées, des mobilités électroniques relativement élevées, des potentiels d'ionisation importants et des affinités électroniques appropriées, ce qui facilite l'injection d'électrons efficace . Ils servent de matériaux efficaces de transport d'électrons et de blocage de trous dans les OLED .
Synthons contenant du fluor
La this compound a été développée comme synthon contenant du fluor . Les propriétés spéciales des atomes de fluor et des groupes contenant du fluor ont conduit à un nombre croissant d'applications pour les composés organiques contenant du fluor, en particulier dans le domaine du développement de nouveaux médicaments .
Synthèse organique
La this compound a été impliquée dans diverses réactions de synthèse organique . L'accent a été mis sur les types de réactions et la stéréosélectivité des produits .
Chimie médicinale
Les propriétés spéciales des composés fluorés, y compris ceux contenant de la this compound, les rendent précieux en chimie médicinale . L'introduction du trifluorométhyle (CF3) dans les molécules médicamenteuses modifie souvent de manière significative la solubilité dans les graisses du composé parent, améliore la stabilité métabolique de la molécule et affecte ses activités biologiques telles que l'absorption, la distribution et l'interaction donneur-récepteur des médicaments .
Pesticides
Les composés fluorés, y compris ceux contenant de la this compound, sont également utilisés dans le développement de pesticides
Mécanisme D'action
Target of Action
N,2,2-Triphenylethenimine is a complex compound with a diverse range of potential targets. The exact primary targets of this compound are currently unknown . Related compounds such as triphenolamines have been known to form complexes with transition metals and main group elements, suggesting that N,2,2-Triphenylethenimine may interact with similar targets.
Mode of Action
It is speculated that the compound may interact with its targets through the formation of complexes, similar to other triphenolamines. These interactions could potentially lead to changes in the biochemical processes within the cell, affecting various cellular functions.
Biochemical Pathways
The specific biochemical pathways affected by N,2,2-Triphenylethenimine are currently unknown due to the lack of research on this compound . Given the potential for this compound to interact with transition metals and main group elements, it is possible that it may affect pathways involving these elements.
Pharmacokinetics
The pharmacokinetic properties of N,2,2-Triphenylethenimine, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
The molecular and cellular effects of N,2,2-Triphenylethenimine’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N,2,2-Triphenylethenimine is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of N,2,2-Triphenylethenimine.
Propriétés
InChI |
InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIZBIQANZRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344456 |
Source


|
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14181-84-1 |
Source


|
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
